molecular formula C16H18N4O2S2 B1317199 (R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide CAS No. 900525-26-0

(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide

Cat. No.: B1317199
CAS No.: 900525-26-0
M. Wt: 362.5 g/mol
InChI Key: ZATWYMPHUYHZKA-LLVKDONJSA-N
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Description

®-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a benzoannulene moiety with an isothiazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoannulene Moiety: The benzoannulene structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce the double bonds.

    Thioether Formation: The benzoannulene derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.

    Isothiazole Ring Construction: The isothiazole ring is constructed via a cyclization reaction involving a suitable precursor such as a thioamide and a nitrile oxide.

    Ureido Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isothiazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydroisothiazole derivative.

    Substitution: The ureido group can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroisothiazole derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioether and isothiazole functionalities in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, ®-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of ®-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide involves its interaction with specific molecular targets. The thioether and isothiazole moieties may bind to enzymes or receptors, altering their activity. The ureido group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide: shares similarities with other thioether and isothiazole-containing compounds.

    Thioether Compounds: Compounds like thioethers with different aromatic or aliphatic groups.

    Isothiazole Compounds: Compounds containing the isothiazole ring but with different substituents.

Uniqueness

What sets ®-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide apart is its combination of a benzoannulene moiety with an isothiazole ring and a ureido group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(carbamoylamino)-3-[[(5R)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]sulfanyl]-1,2-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c17-13(21)12-14(19-16(18)22)24-20-15(12)23-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8H2,(H2,17,21)(H3,18,19,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATWYMPHUYHZKA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)SC3=NSC(=C3C(=O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=CC=CC=C2[C@@H](C1)SC3=NSC(=C3C(=O)N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581069
Record name 5-(Carbamoylamino)-3-{[(5R)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]sulfanyl}-1,2-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900525-26-0
Record name 5-(Carbamoylamino)-3-{[(5R)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]sulfanyl}-1,2-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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